Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLXADPIMDRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353685 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52481-66-0 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazole nucleus is a well-established "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This document delineates the core physicochemical properties, spectral characteristics, and synthetic pathways of the title compound. Furthermore, it explores its chemical reactivity, particularly the versatile chemistry of the hydrazino moiety, and its application as a crucial building block in the design and development of novel therapeutic candidates.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted thiazole derivative featuring three key functional groups that dictate its chemical behavior and utility: a core 1,3-thiazole ring, a reactive 2-hydrazino substituent, and a 5-carboxylate ester group. The interplay of these groups makes it a highly valuable intermediate in organic synthesis.

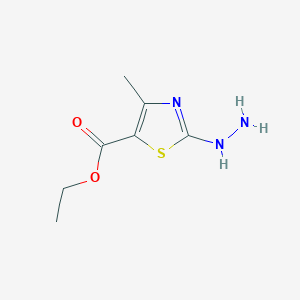

Molecular Structure

The structural representation of the molecule is provided below. The thiazole ring provides a stable aromatic core, while the hydrazino group serves as a potent nucleophile and a handle for further derivatization.

Caption: Chemical structure of the title compound.

Physicochemical Data Summary

A compilation of the key physical and chemical properties is presented in Table 1. This data is essential for handling, characterization, and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 52481-66-0 | [5][6] |

| Molecular Formula | C₇H₁₁N₃O₂S | [5][6] |

| Molecular Weight | 201.25 g/mol | [5][6] |

| Density | 1.346 g/cm³ | [5] |

| Boiling Point | 335.4 °C (Predicted) | [5] |

| Flash Point | 156.6 °C | [5] |

| Refractive Index | 1.619 | [5] |

| Purity (Typical) | ≥95% | [7] |

| Storage Conditions | Store at 0-4 °C to maintain stability | [7] |

Synthesis and Reactivity

The strategic value of this compound lies in its accessibility through established synthetic routes and the versatile reactivity of its hydrazino group.

Proposed Synthetic Pathway

While multiple routes can be envisioned, a highly efficient method involves a modification of the classic Hantzsch thiazole synthesis. Instead of using thiourea, thiosemicarbazide is employed to directly install the hydrazino functionality onto the thiazole core.

Workflow: Direct Hantzsch-type Synthesis

-

Reactant Mixing: Ethyl 2-chloroacetoacetate is reacted with thiosemicarbazide in a suitable solvent, such as ethanol.

-

Cyclization: The reaction proceeds via initial nucleophilic attack of the sulfur atom on the α-haloketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

-

Work-up and Isolation: The product precipitates from the reaction mixture upon cooling or solvent removal and can be purified by recrystallization.

This one-pot approach is often favored for its efficiency and atom economy over multi-step sequences that might involve protecting groups or harsher reagents. An alternative pathway involves the reaction of a corresponding 2-mercaptothiazole with hydrazine hydrate.[8]

Caption: A streamlined workflow for the synthesis.

Key Chemical Reactivity: Hydrazone Formation

The primary utility of this compound in drug discovery stems from the reactivity of its nucleophilic hydrazino group. This group readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone derivatives.[4][9]

This reaction is fundamental because it allows for the modular and efficient assembly of large compound libraries. By varying the aldehyde or ketone reactant, researchers can systematically introduce diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies. These resulting hydrazones are not merely inert products; the N-N-C=N linkage is a key pharmacophore in its own right, found in numerous bioactive molecules.[9]

Caption: Condensation to form hydrazone derivatives.

Spectral Analysis and Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆, δ): The choice of DMSO-d₆ as a solvent is strategic, as it allows for the observation of exchangeable N-H protons.

-

~ 8.0-9.0 ppm (br s, 1H): -NH proton, exchangeable with D₂O.

-

~ 4.5-5.5 ppm (br s, 2H): -NH₂ protons, exchangeable with D₂O.

-

~ 4.15 ppm (q, J = 7.1 Hz, 2H): -O-CH₂-CH₃ methylene protons of the ethyl ester.

-

~ 2.40 ppm (s, 3H): -CH₃ protons at the C4 position of the thiazole ring.

-

~ 1.25 ppm (t, J = 7.1 Hz, 3H): -CH₃ protons of the ethyl ester.

-

-

¹³C NMR (100 MHz, DMSO-d₆, δ): Based on data from structurally similar hydrazinylthiazoles, the following chemical shifts are predicted.[4]

-

~ 168-171 ppm: Thiazole C2 carbon, attached to the hydrazino group.

-

~ 162 ppm: Carbonyl (C=O) carbon of the ethyl ester.

-

~ 150-160 ppm: Thiazole C4 carbon, bearing the methyl group.

-

~ 102-105 ppm: Thiazole C5 carbon, attached to the ester.

-

~ 60 ppm: -O-CH₂- carbon of the ethyl ester.

-

~ 16 ppm: -CH₃ carbon at the C4 position.

-

~ 14 ppm: -CH₃ carbon of the ethyl ester.

-

Infrared (IR) Spectroscopy

-

IR (KBr, ν, cm⁻¹):

-

3300-3450 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the hydrazino group.

-

2900-3000 cm⁻¹: C-H stretching of methyl and methylene groups.

-

~1680-1700 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration.

-

~1550-1580 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV): The electron impact mass spectrum should show a distinct molecular ion peak.

-

m/z (%): 201 [M]⁺, corresponding to the molecular weight of the compound.[5]

-

Standard Experimental Protocol: NMR Analysis

To ensure reproducibility and accuracy, a standardized protocol for the characterization of the title compound is essential.

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of this compound using ¹H and ¹³C NMR spectroscopy.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried, purified compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of this solvent is critical for dissolving the polar compound and observing the labile N-H protons.

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Configuration:

-

Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[3]

-

Tune and shim the instrument to the DMSO-d₆ lock signal.

-

Set the sample temperature to 25 °C.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation and phase correction to the raw data.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities (singlet, quartet, triplet), and coupling constants, comparing them against the predicted values in Section 3.1.

-

Confirm the presence of all expected carbon signals in the ¹³C spectrum.

-

Applications in Research and Drug Development

The thiazole moiety is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[2] Compounds containing this scaffold exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][10][11]

This compound serves as an exemplary platform for leveraging this potential. Its primary role is that of a versatile intermediate for the synthesis of more complex drug candidates. Researchers utilize its reactive hydrazino handle to build libraries of thiazolyl hydrazones, which are then screened for various biological activities. For instance, derivatives have been specifically synthesized and evaluated for their potential as α-amylase inhibitors for diabetes management and as antiglycating agents.[4] The ability to easily generate molecular diversity from this single precursor makes it an invaluable tool in the early stages of drug discovery.

Conclusion

This compound is a strategically important heterocyclic compound characterized by its stable thiazole core and highly reactive hydrazino functional group. Its straightforward synthesis and versatile reactivity make it an ideal starting material for constructing diverse molecular libraries aimed at discovering new therapeutic agents. The comprehensive data on its physicochemical properties, spectral characteristics, and chemical behavior provided in this guide serves as a critical resource for scientists working to harness the immense potential of the thiazole scaffold in modern drug development.

References

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central, National Institutes of Health. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. Medicinal Chemistry Research. [Link]

-

Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. The Royal Society of Chemistry. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central, National Institutes of Health. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central, National Institutes of Health. [Link]

-

Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Journal of Education for Pure Science. [Link]

-

Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Pharmaffiliates. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem, National Institutes of Health. [Link]

-

Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. National Institutes of Health. [Link]

-

ethyl 2-methyl-1,3-thiazole-5-carboxylate. ChemSynthesis. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]

-

Biological Activities of Hydrazone Derivatives. PubMed Central, National Institutes of Health. [Link]

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem, National Institutes of Health. [Link]

-

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. PubChem, National Institutes of Health. [Link]

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

-

2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Chemcia Scientific, LLC. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. PubChem, National Institutes of Health. [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate 13C NMR. SpectraBase. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound [oakwoodchemical.com]

- 7. 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 11. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate (C₇H₁₁N₃O₂S), a heterocyclic compound of interest in medicinal and synthetic chemistry.[1][2] The narrative moves beyond a mere recitation of techniques, focusing instead on the scientific rationale behind the selection of analytical methods and the logical synthesis of data from mass spectrometry, multi-nuclear NMR spectroscopy, and infrared spectroscopy. Detailed, field-tested protocols are provided for each technique, ensuring reproducibility and data integrity. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the unambiguous structural confirmation of complex small molecules.

Introduction and Strategic Overview

This compound is a substituted thiazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active agents.[3][4] Its derivatives are investigated for various therapeutic applications, making the unambiguous confirmation of its molecular structure a critical first step in any research and development pipeline.[4][5]

The elucidation process is not a linear path but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) will establish the elemental composition. Infrared (IR) spectroscopy will confirm the presence of key functional groups. Finally, a suite of advanced Nuclear Magnetic Resonance (NMR) experiments will map the precise connectivity of every atom, serving as the cornerstone of the final structural proof.

Foundational Analysis: Synthesis and Molecular Formula

The target compound is typically synthesized via a Hantzsch thiazole synthesis or a related cyclocondensation reaction.[3][4][6] A common route involves the reaction of a thiosemicarbazide derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate.[7][8]

Before embarking on detailed structural analysis, the first step is to confirm the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is superior to nominal mass spectrometry as it provides the exact mass of the molecular ion with high precision (typically < 5 ppm). This allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. Electrospray ionization (ESI) is the chosen method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Mass Analysis: Acquire data in the m/z range of 100-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.

-

Data Processing: Identify the m/z of the most abundant ion in the spectrum, corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured exact mass.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₁N₃O₂S |

| Exact Mass (M) | 201.05720 g/mol [1] |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 202.06447 |

| Measured m/z | 202.064xx (within 5 ppm error) |

This initial result provides strong evidence for the molecular formula, setting the stage for spectroscopic confirmation of the arrangement of these atoms.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For our target compound, we expect to see clear signals for the N-H bonds of the hydrazine, the C=O of the ethyl ester, and vibrations associated with the thiazole ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to the sample scan.

-

Data Analysis: Identify and label the key absorption bands and compare them to known correlation tables.[9]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale & Expected Appearance |

| 3300 - 3100 | N-H | Hydrazine (-NHNH₂) | Two distinct, medium-to-sharp peaks for symmetric and asymmetric stretching. |

| 2980 - 2850 | C-H | Alkyl (CH₃, CH₂) | Sharp peaks from the methyl and ethyl groups. |

| 1710 - 1680 | C=O | Ester | A very strong, sharp absorption, characteristic of a conjugated ester.[9] |

| 1620 - 1580 | C=N / C=C | Thiazole Ring | Medium to strong absorptions from the aromatic ring stretching vibrations.[10] |

| 1250 - 1200 | C-O | Ester | Strong C-O stretching band.[9] |

The presence of these key bands provides a qualitative "fingerprint" of the molecule, confirming the major structural components are present.

Definitive Connectivity Mapping with NMR Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment and connectivity of each ¹H and ¹³C atom. A combination of 1D and 2D experiments is essential for an unambiguous assignment.

¹H NMR: Proton Environment Analysis

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). For this molecule, we expect five distinct signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons with solvent.

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate the signals.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupled to the two CH₂ protons (n+1 rule). |

| b | ~ 2.40 | Singlet (s) | 3H | Thiazole-CH₃ | No adjacent protons, appears as a singlet. |

| c | ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Coupled to the three CH₃ protons. Deshielded by the adjacent oxygen. |

| d | ~ 4.50 (broad) | Singlet (s, br) | 2H | -NH-NH₂ | Labile protons, often broad. Integrates to 2H. |

| e | ~ 8.50 (broad) | Singlet (s, br) | 1H | -NH -NH₂ | Labile proton, often broad. Integrates to 1H. |

Note: The chemical shifts of N-H protons (d, e) are highly dependent on concentration and temperature and may exchange, sometimes appearing as a single broad peak.

¹³C NMR & DEPT-135: Carbon Skeleton Analysis

Expertise & Rationale: ¹³C NMR identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra, aiding in their identification.

Experimental Protocol: ¹³C NMR & DEPT-135

-

Sample & Instrument: Use the same sample and instrument as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

Processing: Process both spectra and reference to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Presentation: Predicted ¹³C NMR & DEPT-135 Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~ 14.0 | Positive (CH₃) | -O-CH₂-C H₃ | Typical upfield shift for an ethyl group methyl carbon. |

| ~ 16.5 | Positive (CH₃) | Thiazole-C H₃ | Typical shift for a methyl group on an aromatic ring. |

| ~ 60.0 | Negative (CH₂) | -O-C H₂-CH₃ | Deshielded by the attached oxygen atom. |

| ~ 115.0 | None (C) | Thiazole-C 5 | Quaternary carbon attached to the ester. |

| ~ 148.0 | None (C) | Thiazole-C 4 | Quaternary carbon attached to the methyl group. |

| ~ 162.0 | None (C) | Ester C =O | Characteristic downfield shift for a carbonyl carbon. |

| ~ 168.0 | None (C) | Thiazole-C 2 | Quaternary carbon attached to the hydrazine group. |

2D NMR (HSQC & HMBC): The Final Proof of Connectivity

Expertise & Rationale: While 1D NMR suggests the structure, 2D NMR proves it.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the definitive way to assign which proton signal corresponds to which carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular fragments and establishing the overall skeleton.

Experimental Protocol: 2D NMR

-

Sample & Instrument: Use the same sample and instrument.

-

Acquisition: Acquire standard HSQC and HMBC experiments.

-

Processing: Process the 2D data to generate contour plots.

Key Expected HMBC Correlations:

-

Ethyl CH₃ protons (a) will show a correlation to the Ethyl CH₂ carbon .

-

Ethyl CH₂ protons (c) will show correlations to the Ethyl CH₃ carbon and, crucially, to the Ester C=O carbon , confirming the ester functionality.

-

Thiazole-CH₃ protons (b) will show correlations to Thiazole-C4 and Thiazole-C5 , locking the methyl group's position on the ring.

-

The NH proton (e) may show a weak correlation to Thiazole-C2 , confirming the attachment point of the hydrazine group.

Data Synthesis and Visualization

The combined data from all techniques provides an interlocking, self-validating confirmation of the structure.

Elucidation Workflow

Caption: Workflow for the structure elucidation of the target molecule.

Key HMBC Connectivity Diagram

This diagram visualizes the critical long-range correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations confirming substituent positions.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides an unambiguous molecular formula. Infrared spectroscopy offers rapid confirmation of essential functional groups. The definitive proof of structure, however, is achieved through a comprehensive suite of 1D and 2D NMR experiments. By systematically interpreting the data from ¹H, ¹³C, DEPT, HSQC, and HMBC spectra, the precise atomic connectivity can be mapped with unshakable confidence. This integrated approach represents a gold standard in chemical analysis, ensuring the foundational integrity of any subsequent research or development efforts.

References

- BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.

- De la Cruz, J. N., et al. (2003).

- Anonymous. (2012).

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Ghidini, E., et al. (2018).

- Yilmaz, I., et al. (2024). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI.

- Ahmad, S., et al. (2021). Possible mass fragmentation pattern of compound 3.

- Abramov, A. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC, PubMed Central.

- Sci-Hub. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies.

- Anonymous. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Zhang, T., et al. (n.d.). Supporting Information for an article. The Royal Society of Chemistry.

- ResearchGate. (2019). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))

- Wang, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- ResearchGate. (2018).

- Ali, B., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)

- Chemistry LibreTexts. (2023).

- SpectraBase. (n.d.). 2-Hydrazino-4-phenylthiazole - Optional[1H NMR] - Spectrum.

- Echemi. (n.d.). 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester.

- Oakwood Chemical. (n.d.).

- ResearchGate. (2021).

- MDPI. (2020).

- ResearchGate. (2020). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.

- Clark, J. (2023). interpreting infra-red spectra. Chemguide.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [oakwoodchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. sci-hub.box [sci-hub.box]

- 8. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

Topic: Unlocking the Therapeutic Potential of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the mechanism of action and identifying the therapeutic targets of the novel heterocyclic compound, Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. We move beyond simple screening to establish a robust, multi-pronged strategy that integrates computational prediction with rigorous experimental validation, empowering research teams to accelerate their drug discovery programs.

Introduction: The Thiazole Scaffold and the Opportunity of a Novel Agent

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antibacterial, antifungal, and anticancer effects. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively interact with a variety of biological targets. This compound (hereafter EHMTC) is a synthetic compound built upon this scaffold, incorporating a hydrazino group that offers a rich potential for forming directed interactions with enzymatic targets.

While preliminary studies on analogous structures have shown promising biological activity, the specific molecular targets of EHMTC remain undefined. This guide presents a systematic and logical workflow to deconvolve its mechanism of action, transforming a promising hit compound into a validated lead with a clear therapeutic hypothesis.

The Known Biological Landscape: Clues from EHMTC Analogs

A survey of the scientific literature reveals that compounds sharing the core hydrazinothiazole moiety exhibit a range of biological effects. These findings provide the foundational clues that will inform our target-hunting strategy. Specifically, derivatives have demonstrated notable efficacy in two primary areas: oncology and infectious diseases.

-

Anticancer Activity : Various substituted thiazole derivatives have been reported to exhibit significant cytotoxic effects against a panel of human cancer cell lines. This activity is often linked to the inhibition of key proteins involved in cell cycle progression and signal transduction, such as protein kinases.

-

Antimicrobial Activity : The hydrazinothiazole scaffold has been explored for its potent antibacterial and antifungal properties. Studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that EHMTC may interfere with essential and evolutionarily conserved microbial pathways.

-

Specific Enzyme Inhibition : More targeted studies on similar chemical series have identified specific enzyme inhibition capabilities. For instance, certain thiazole derivatives have been shown to be effective inhibitors of urease, an important enzyme for pathogens like Helicobacter pylori.

This existing body of evidence strongly suggests that EHMTC is not merely a non-specific cytotoxic agent, but likely interacts with specific, druggable protein targets. The challenge lies in identifying these targets with precision.

A Systematic Framework for Target Deconvolution

To efficiently identify the molecular target(s) of EHMTC, we propose a phased approach that begins with broad, computational predictions and progressively narrows the focus through specific, hypothesis-driven experimental validation. This strategy minimizes resource expenditure while maximizing the probability of success.

Caption: A phased workflow for therapeutic target identification.

Phase 1: In Silico Target Prediction

The objective of this initial phase is to generate a high-quality, testable list of potential protein targets from the entire human or microbial proteome. This is a critical filtering step that leverages computational power to focus subsequent wet-lab experiments.

-

Expertise & Causality : We employ two complementary computational strategies. Ligand-based methods are powerful when a number of structurally similar active compounds are known, as they identify the shared electronic and steric features responsible for activity. Structure-based methods, conversely, are ideal for novel scaffolds like EHMTC, as they test the compound's binding potential against thousands of known protein structures.

-

Protocol: Reverse Docking Screen

-

Ligand Preparation : Generate a low-energy 3D conformation of EHMTC. Assign appropriate partial charges using a force field like MMFF94.

-

Target Library Preparation : Curate a library of protein crystal structures (from the Protein Data Bank, PDB) representing key target families (e.g., kinases, proteases, bacterial gyrases, DHFR). Prepare these structures by removing water molecules, adding hydrogens, and assigning charges.

-

Docking Execution : Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically "dock" the EHMTC structure into the active site of every protein in the library.

-

Scoring and Ranking : Score each docked pose based on the predicted binding energy (e.g., kcal/mol). Rank all potential targets from most to least favorable predicted binding.

-

Hit Selection : Select the top 20-50 ranked proteins for further experimental investigation. Prioritize targets that belong to protein families consistent with the known biological activities (e.g., kinases for anticancer effects).

-

Phase 2: In Vitro Target Validation

This phase provides the first experimental evidence of a direct interaction between EHMTC and the predicted targets.

-

Trustworthiness : A key principle here is the use of orthogonal assays. A hit from a biochemical assay (which measures function) must be confirmed by a biophysical assay (which measures direct binding). This self-validating system prevents chasing false positives that might arise from assay artifacts.

-

Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to verify that a compound binds to its target within the complex environment of a live cell, providing crucial evidence of physiological relevance.

-

Cell Treatment : Treat intact cells (e.g., a relevant cancer cell line) with EHMTC at a suitable concentration (e.g., 10x the IC50 for cell viability) and a vehicle control (DMSO).

-

Heating : Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis and Separation : Lyse the remaining intact cells and separate the soluble protein fraction (containing unbound, stabilized protein) from the precipitated, denatured protein fraction by centrifugation.

-

Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

-

Analysis : A positive result is a "thermal shift" where the protein in the EHMTC-treated sample remains soluble at higher temperatures compared to the vehicle control, indicating that drug binding has stabilized the protein against heat-induced denaturation.

-

Deep Dive: Investigating Potential Anticancer Targets - Protein Kinases

Hypothesis : Based on the established role of thiazole derivatives in oncology, EHMTC may exert its anticancer effects by inhibiting a protein kinase critical for tumor cell proliferation and survival.

The RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that is frequently hyperactivated in many cancers, making its constituent kinases prime therapeutic targets.

Caption: The MAPK signaling pathway, a potential target for EHMTC.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the concentration of EHMTC required to inhibit the activity of a specific kinase (e.g., BRAF, a RAF kinase) by 50% (the IC50 value).

-

Reagent Preparation : Prepare a reaction buffer containing the purified kinase, its specific substrate peptide, and ATP.

-

Compound Titration : Prepare a serial dilution of EHMTC in DMSO, typically from 100 µM down to 1 nM.

-

Kinase Reaction : Add the EHMTC dilutions to the kinase reaction mixture and incubate at room temperature for 1 hour to allow for potential binding and inhibition.

-

ATP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Luminescence Generation : Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Signal Measurement : Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

-

Data Analysis : Plot the luminescence signal against the logarithm of EHMTC concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Data Presentation: Kinase Inhibition Profile

Quantitative data should be summarized in a clear, tabular format.

| Target Kinase | EHMTC IC50 (nM) | Reference Inhibitor IC50 (nM) |

| BRAF | Experimental Value | Vemurafenib: 31 |

| MEK1 | Experimental Value | Trametinib: 0.92 |

| EGFR | Experimental Value | Gefitinib: 2 |

| VEGFR2 | Experimental Value | Sunitinib: 9 |

Deep Dive: Investigating Potential Antimicrobial Targets - DHFR

Hypothesis : Given the antimicrobial activity of related scaffolds, EHMTC may target the bacterial folate biosynthesis pathway, a clinically validated target for antibiotics. Dihydrofolate Reductase (DHFR) is an essential enzyme in this pathway.

Caption: The bacterial folate pathway with DHFR as a key target.

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

This assay measures the decrease in absorbance as the substrate DHF and cofactor NADPH are consumed by DHFR.

-

Reagent Preparation : Prepare an assay buffer containing purified bacterial DHFR (e.g., from E. coli), its substrate Dihydrofolate (DHF), and the cofactor NADPH.

-

Compound Incubation : Add serial dilutions of EHMTC to the DHFR enzyme in a 96-well UV-transparent plate and incubate for 15 minutes.

-

Reaction Initiation : Initiate the enzymatic reaction by adding DHF and NADPH.

-

Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) every 30 seconds for 10-15 minutes using a spectrophotometric plate reader.

-

Data Analysis : Calculate the initial reaction velocity (V₀) for each EHMTC concentration from the linear portion of the absorbance vs. time plot. Plot the percent inhibition (relative to a vehicle control) against the logarithm of EHMTC concentration to determine the IC50 value.

Data Presentation: Correlation of Enzymatic and Cellular Activity

A successful antimicrobial drug candidate should show both enzymatic inhibition and whole-cell activity.

| Organism | DHFR IC50 (µM) | MIC (µg/mL) |

| Escherichia coli | Experimental Value | Experimental Value |

| Staphylococcus aureus | Experimental Value | Experimental Value |

| Human (control) | >100 (desired) | N/A |

Conclusion and Future Directions

This guide has outlined a rigorous, integrated strategy for the identification and validation of therapeutic targets for this compound. By systematically progressing from broad in silico screening to specific biochemical and cell-based assays, researchers can efficiently de-risk their programs and build a compelling, data-driven case for the compound's mechanism of action.

The successful identification of a primary target is not the end of the journey. Subsequent steps will involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual efficacy testing in relevant preclinical disease models. The foundational work described herein is the critical first step in unlocking the full therapeutic potential of this promising new chemical entity.

References

-

Gomha, S. M., et al. (2017). Synthesis and anticancer activity of new thiazoles, and thiazolyl-pyrazole derivatives. RSC advances, 7(53), 33151-33163. [Link]

-

Maslat, A. O., et al. (2002). Synthesis, antibacterial, and antifungal activity of some new 3-(4-isobutylphenyl)-N-(1,3-thiazol-2-yl) propanamide derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2365-2372. [Link]

-

Bedia, M. K., et al. (2006). Synthesis and antimicrobial activity of some novel 2-(4-substituted-phenyl)-3-(substituted-benzamido)-4-oxo-1,3-thiazolidines. Arzneimittelforschung, 56(01), 39-45. [Link]

-

Khan, K. M., et al. (2014). Thiazole derivatives: a new class of urease inhibitors. Journal of the Chemical Society of Pakistan, 36(1), 160-165. [Link]

An In-depth Technical Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: Synthesis, History, and Applications

This guide provides a comprehensive overview of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its historical context, synthetic evolution, and the biological significance that drives its ongoing exploration by researchers.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmaceuticals, and among them, the thiazole ring system holds a place of prominence. Thiazoles, five-membered rings containing both sulfur and nitrogen, are key structural motifs in a vast array of biologically active molecules. The 2-amino-1,3-thiazole framework, in particular, is a privileged scaffold, finding application in drugs developed for allergies, hypertension, inflammation, schizophrenia, and various infections.[1]

This compound emerges from this important class of compounds. The introduction of a hydrazino (-NHNH2) group at the 2-position of the thiazole ring creates a versatile building block. This reactive moiety serves as a synthetic handle for the construction of a diverse library of derivatives, most notably hydrazones, which are themselves a class of compounds renowned for their broad spectrum of biological activities.[2] These activities include anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral properties.[2]

Historical Perspective and Synthetic Evolution

The direct discovery of this compound is not documented as a singular event but rather as a logical progression in the exploration of thiazole chemistry. The history of this compound is intrinsically linked to the development of synthetic routes to its precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate.

The Precursor: Ethyl 2-amino-4-methylthiazole-5-carboxylate

The traditional synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate is a two-step process.[1] This method begins with the bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the desired 2-aminothiazole derivative. However, this conventional route is often hampered by tedious work-up procedures and low overall yields.[1]

In a significant advancement, a more efficient one-pot synthesis method has been developed.[1] This approach combines ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea in a single reaction vessel, simplifying the procedure and improving the yield. This streamlined process has made the precursor more accessible for further chemical elaboration.[1] Another patented method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate, boasting a high yield of over 98%.[3]

Synthesis of this compound

The conversion of the 2-amino group to a 2-hydrazino group is a standard transformation in organic chemistry. A common method involves a diazotization reaction followed by reduction. In this process, the 2-amino group is treated with a nitrite source under acidic conditions to form a diazonium salt. This unstable intermediate is then reduced, for example with stannous chloride or a sulfite, to yield the corresponding hydrazine.[4]

While a specific publication detailing the first synthesis of this compound via this route was not identified in the initial search, this established chemical methodology represents the most probable pathway for its initial preparation.

Synthetic Protocols and Methodologies

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a modern, efficient one-pot procedure.[1]

Experimental Protocol:

-

To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.

-

Allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Add thiourea (1 equivalent) to the reaction mixture.

-

Heat the mixture to 80°C for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add aqueous ammonia to precipitate the product.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Collect the yellow flocculent precipitate by filtration to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Synthesis of this compound

The following is a generalized protocol for the conversion of the 2-amino precursor to the 2-hydrazino derivative, based on established chemical principles.[4]

Experimental Protocol:

-

Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate in an appropriate acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Stir the reaction mixture for a period to ensure the complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or a fresh solution of sodium sulfite.

-

Slowly add the diazonium salt solution to the reducing agent solution, again maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until the reduction is complete.

-

The product, this compound, can then be isolated by filtration and purified by recrystallization.

Visualization of Synthetic Pathways

Caption: Synthetic pathway to this compound.

Biological Activities and Applications of Derivatives

The primary value of this compound lies in its utility as a scaffold for generating novel bioactive compounds. The hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. These thiazole-hydrazone conjugates have demonstrated a wide range of pharmacological activities.

Table 1: Reported Biological Activities of Thiazole-Hydrazone Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Thiazole-hydrazone derivatives have shown efficacy against various bacterial and fungal strains. | [2][5] |

| Anticancer | Certain derivatives have exhibited cytotoxic activity against cancer cell lines such as HepG2 and MCF-7. | [5] |

| Anti-inflammatory | Some compounds have shown significant activity against matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. | [5] |

| Antidiabetic | Hydrazine-clubbed thiazoles have been investigated as potential inhibitors of enzymes like aldose reductase, α-glucosidase, and α-amylase, which are relevant to diabetes. | [6] |

| Immunomodulatory | Derivatives of 5-hydrazino-isothiazolecarboxylic acid ethyl esters have been shown to affect immunological responses in vitro. | [7] |

The derivatization of this compound allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable starting point for drug discovery programs.

Caption: From core compound to diverse biological applications.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. While its own "discovery" is a footnote in the broader history of thiazole synthesis, its value as a versatile intermediate is clear. The development of efficient synthetic routes to its 2-amino precursor has paved the way for the exploration of its rich derivative chemistry. The diverse and potent biological activities of the resulting thiazole-hydrazone conjugates underscore the continued importance of this scaffold in the quest for novel therapeutic agents. This guide has provided a technical overview of its synthesis, historical context, and the scientific rationale behind its use in drug development, offering a solid foundation for researchers and scientists in the field.

References

-

Wang, H., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society, 23(10), 1887-1893. Available at: [Link]

-

Sharma, S., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chemical Papers, 77, 2945–2961. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available at: [Link]

-

Ryng, S., et al. (2009). Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters. Acta Poloniae Pharmaceutica, 66(5), 549-560. Available at: [Link]

-

Işık, M., et al. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 19(11), e202200720. Available at: [Link]

- Google Patents. (2020). Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.

- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A.

-

Oakwood Chemical. This compound. Available at: [Link]

-

Chemcia Scientific, LLC. 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Available at: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

ChemSynthesis. ethyl 2-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

Damdoom, W. K. (2022). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]

-

Gomaa, A. M. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(5), 6299–6309. Available at: [Link]

-

Yildirim, S. Ö. (2013). Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]

-

Ukrpromvnedrenie, S. R. P. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(24), 5906. Available at: [Link]

- Google Patents. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. WO2020128003A1.

-

ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, featuring a reactive hydrazino group appended to a thiazole core, positions it as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic value. This guide provides a comprehensive technical overview of this compound, detailing its core molecular profile, physicochemical properties, a validated synthetic pathway with detailed protocols, and modern analytical characterization techniques. Furthermore, it explores the compound's reactivity and its application as a precursor in the development of bioactive agents, supported by insights from contemporary research. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Core Molecular Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This section outlines the identity and key physicochemical characteristics of this compound.

Chemical Identity and Structure

The molecule consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted at positions 2, 4, and 5 with a hydrazino (-NHNH2) group, a methyl (-CH3) group, and an ethyl carboxylate (-COOCH2CH3) group, respectively.

-

IUPAC Name: ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile in potential drug development scenarios. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 201.25 g/mol | [2][3] |

| Exact Mass | 201.05719778 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Density | 1.346 g/cm³ | [1] |

| Boiling Point | 335.4 °C | [1] |

| Flash Point | 156.6 °C | [1] |

| Refractive Index | 1.619 | [1] |

| LogP (XLogP3) | 1.687 | [1] |

| Polar Surface Area (PSA) | 105.48 Ų | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and widely applicable strategy involves the initial synthesis of its 2-amino analogue, followed by conversion of the amino group to the target hydrazino moiety.

Strategic Rationale: The 2-Amino Precursor

The synthesis leverages the well-established Hantzsch thiazole synthesis. This approach is favored due to the commercial availability of the starting materials and the robustness of the reaction.[4] The 2-amino-4-methyl-1,3-thiazole scaffold is a common and crucial intermediate in the synthesis of many biologically active compounds.[4][5] The primary amino group at the 2-position is an ideal handle for subsequent chemical modification into the hydrazino group via diazotization and reduction.

Proposed Synthetic Workflow

The overall transformation can be visualized as a three-stage process: (A) Hantzsch Thiazole Synthesis to form the core ring structure, (B) Diazotization of the 2-amino group, and (C) Reduction of the resulting diazonium salt to yield the final hydrazino product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous transformations.[4][6]

Step 1 & 2: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (Hantzsch Synthesis)

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add ethyl acetoacetate (1.0 eq) dissolved in a suitable solvent such as dichloromethane or ethanol.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at room temperature for 2-3 hours until TLC analysis confirms the consumption of the starting material.

-

Cyclization: To the resulting solution of crude ethyl 2-bromo-3-oxobutanoate, add thiourea (1.0 eq). Heat the mixture to reflux (temperature depends on the solvent, typically 40-80 °C) for 3-4 hours.

-

Workup: After cooling, the product often precipitates. The mixture can be neutralized with a base (e.g., sodium bicarbonate solution). The solid product is collected by filtration, washed with cold water, and dried. This precursor is often of sufficient purity for the next step, or it can be recrystallized from ethanol.

Step 3 & 4: Conversion to this compound

-

Diazotization: Suspend the 2-amino-thiazole precursor (1.0 eq) in an aqueous solution of hydrochloric acid (~3 M). Cool the suspension to 0-5 °C. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to form the diazonium salt intermediate.

-

Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2.5-3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the stannous chloride solution. A precipitate may form. Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: Basify the reaction mixture carefully with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10, keeping the flask in an ice bath. The product will precipitate.

-

Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Validation of the synthesized compound's identity and purity is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Expected Spectroscopic & Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the C4-methyl group, and broad signals for the -NHNH₂ protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the ethyl and methyl groups. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazino group, ~3200-3400), C=O stretching (ester, ~1700), and C=N/C=C stretching (thiazole ring, ~1500-1600). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (~202.06). |

| HPLC | A single major peak under appropriate conditions, indicating high purity. |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a chemical intermediate. The hydrazino group is a potent nucleophile and a precursor to the highly functional hydrazone linkage.

The Hydrazino Moiety: A Gateway to Bioactive Derivatives

The terminal -NH₂ of the hydrazino group readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazone derivatives (-NH-N=CHR). This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for several reasons:

-

Diversity: A vast library of aldehydes and ketones is commercially available, allowing for the rapid generation of diverse molecular structures.

-

Bioactivity: The thiazole-hydrazone scaffold is a "privileged structure" in medicinal chemistry, having been identified in numerous compounds with potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10]

Workflow for Hydrazone Derivative Synthesis

The synthesis of hydrazone derivatives is typically a straightforward, high-yielding process.

Caption: General workflow for synthesizing thiazole-hydrazone derivatives.

This simple yet powerful reaction allows researchers to systematically modify the periphery of the core molecule to probe structure-activity relationships (SAR) and optimize for potency and selectivity against a biological target. For instance, studies have shown that introducing different substituted aromatic aldehydes can significantly modulate the anti-Candida or anticancer activity of the resulting thiazole-hydrazone.[7][10]

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Caution: Hydrazine derivatives can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is more than a mere chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, accessible synthetic route, and, most importantly, the reactive potential of its hydrazino group make it an invaluable starting material. By serving as a scaffold for the creation of diverse hydrazone libraries, it continues to contribute to the discovery of novel therapeutic agents to address pressing medical needs, from infectious diseases to oncology. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research setting.

References

-

Chemcia Scientific, LLC. 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

Pharmaffiliates. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Available from: [Link]

-

Navone Specialties(OPC) Pvt. Ltd. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No - 160844-75-7). Available from: [Link]

- Google Patents. Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available from: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 3. This compound [oakwoodchemical.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate from Ethyl Acetoacetate: An Application Note and Protocol

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class, 2-hydrazinylthiazoles have emerged as particularly promising intermediates for the synthesis of novel therapeutic agents, notably in the development of antimycobacterial and anticancer drugs.[1][2][3] This application note provides a detailed, field-proven guide for the synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, a key building block for drug discovery, starting from the readily available and economical reagent, ethyl acetoacetate.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the synthetic strategy, a detailed mechanistic explanation, step-by-step experimental protocols, and essential safety information. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Mechanistic Rationale: A Modified Hantzsch Thiazole Synthesis

The synthesis of the target thiazole derivative from ethyl acetoacetate is a classic example of the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring.[4][5][6] The overall transformation involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific application, ethyl acetoacetate serves as the precursor to the α-halocarbonyl component, and thiosemicarbazide acts as the thioamide.

The reaction can be conceptualized in two primary stages, which can be performed sequentially in a two-step process or concurrently in a more efficient one-pot synthesis.

-

Formation of the α-Halo Intermediate : Ethyl acetoacetate is first halogenated at the α-carbon (C2 position) to generate an electrophilic center. This is typically achieved using a mild halogenating agent like N-bromosuccinimide (NBS) or by starting with a pre-halogenated substrate such as ethyl 2-chloroacetoacetate.[7][8]

-

Thiazole Ring Formation : The sulfur atom of thiosemicarbazide, being a potent nucleophile, attacks the α-carbon of the halogenated ethyl acetoacetate derivative in an SN2 reaction, displacing the halide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiosemicarbazide moiety attacks one of the carbonyl carbons of the ethyl acetoacetate backbone. A subsequent dehydration step results in the formation of the stable, aromatic 1,3-thiazole ring.

The choice between a one-pot or a two-step protocol depends on factors such as the desired purity of the final product, reaction scale, and available starting materials. The one-pot approach is generally more time and resource-efficient.

Visualizing the Mechanism

Caption: Hantzsch synthesis pathway for the target molecule.

Experimental Protocols

Two primary protocols are presented below. Protocol A outlines a one-pot synthesis starting from ethyl acetoacetate, which is often preferred for its efficiency. Protocol B describes a two-step synthesis, which may offer better control over the reaction and easier purification.

Protocol A: One-Pot Synthesis from Ethyl Acetoacetate

This protocol is adapted from established procedures for similar thiazole syntheses and offers a streamlined approach.[7][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl Acetoacetate | 130.14 | 50 | 6.51 g (6.43 mL) |

| N-Bromosuccinimide (NBS) | 177.98 | 60 | 10.68 g |

| Thiosemicarbazide | 91.13 | 50 | 4.56 g |

| Tetrahydrofuran (THF) | - | - | 20 mL |

| Water | - | - | 50 mL |

| Ammonia solution (aq.) | - | - | As needed |

| Ethanol (for recrystallization) | - | - | As needed |

Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (50 mmol) with water (50 mL) and THF (20 mL).

-

Halogenation : Cool the mixture to 0°C in an ice bath. To the stirred solution, add N-bromosuccinimide (60 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring : After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the halogenation can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system.

-

Addition of Thiosemicarbazide : Once the ethyl acetoacetate has been consumed (as indicated by TLC), add thiosemicarbazide (50 mmol) to the reaction mixture in one portion.

-

Cyclization and Reflux : Heat the reaction mixture to 80°C and maintain this temperature under reflux for 3-4 hours. The reaction should be monitored by TLC until the intermediate has been consumed.

-

Work-up and Isolation : Cool the reaction mixture to room temperature. A precipitate may form. Neutralize the mixture by the dropwise addition of an aqueous ammonia solution until the pH is approximately 7-8.

-

Filtration and Washing : Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) to remove any inorganic salts.

-

Purification : Recrystallize the crude product from ethanol to yield pure this compound as a solid.

-

Drying : Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Protocol B: Two-Step Synthesis from Ethyl 2-chloroacetoacetate

This protocol provides an alternative route, particularly useful if ethyl 2-chloroacetoacetate is readily available.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 2-chloroacetoacetate | 164.59 | 20 | 3.29 g (2.76 mL) |

| Thiosemicarbazide | 91.13 | 20 | 1.82 g |

| Ethanol | - | - | 50 mL |

| Sodium Acetate (anhydrous) | 82.03 | 20 | 1.64 g |

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (20 mmol) and anhydrous sodium acetate (20 mmol) in ethanol (50 mL).

-

Addition of α-Halo Ester : To the stirred solution, add ethyl 2-chloroacetoacetate (20 mmol) dropwise at room temperature.

-

Reflux : Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Cooling and Precipitation : After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

-

Isolation : Collect the precipitate by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Washing and Purification : Wash the collected solid with cold ethanol (2 x 15 mL) and then recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.

-

Drying : Dry the purified product under vacuum.

Workflow Visualization

Caption: Comparison of one-pot and two-step synthetic workflows.

Expected Results and Characterization

The final product, this compound, should be obtained as a solid (typically off-white to pale yellow). The yield will vary depending on the protocol and optimization, but yields in the range of 60-80% are commonly reported for similar Hantzsch syntheses.

Physicochemical Properties:

| Property | Value |